L-Porretine

RNase L Antiviral Immunology

L-Porretine is the (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, an essential constrained phenylalanine analog for medicinal chemistry and chiral separations. Its rigid conformation provides enantioselectivity in chromatographic resolution of α-alkyl-α-amino acids, outperforming proline-based selectors. As a peptide building block, it imparts resistance to enzymatic degradation, improving metabolic stability. The specific (S)-configuration is mandatory; racemic or (R)-enantiomer use results in loss of chiral recognition and altered biological activity. Researchers targeting RNase L modulation (IC50 2.30 nM) or cell differentiation studies should procure this exact stereoisomer to ensure reproducible results.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 74163-81-8
Cat. No. B555145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Porretine
CAS74163-81-8
Synonyms74163-81-8; (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; L-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (S)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid; (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicAcid; (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; UNII-737G46U1NP; 1,2,3,4-Tetrahydroisoquinoline-3(s)-carboxylicacid; S-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; 1,2,3,4-Tetrahydroisoquinoline-3(R)-carboxylicacid; L-Porretine; PubChem6296; AC1MBYEG; (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; AC1Q71AH; KSC489O6L; SCHEMBL288272; 421626_ALDRICH; CHEMBL447576; 87437_FLUKA; CTK3I9765; BWKMGYQJPOAASG-VIFPVBQESA-N; MolPort-001-758-753; 737G46U1NP; ACT01929
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
InChIKeyBWKMGYQJPOAASG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Porretine (CAS 74163-81-8) Product Evidence Guide for Scientific Procurement and Selection


L-Porretine (CAS 74163-81-8) is an (S)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a constrained phenylalanine analog. As a fragment molecule, it serves as a key scaffold in medicinal chemistry for the design and synthesis of novel drug candidates [1]. It is commonly utilized as a biochemical reagent in life science research, particularly as a building block in peptide synthesis and as a chiral selector in chromatographic separations .

Why L-Porretine (CAS 74163-81-8) Cannot Be Replaced by Other Tetrahydroisoquinoline Analogs


The specific (S)-enantiomer, L-Porretine, exhibits distinct biochemical properties not shared by its racemic mixture or the (R)-enantiomer. Its rigid, constrained conformation, which mimics a specific phenylalanine rotamer, imparts unique biological activity and chiral recognition capabilities [1]. Substituting L-Porretine with a generic tetrahydroisoquinoline derivative or a different stereoisomer can lead to a complete loss of enantioselectivity in chiral separations or altered pharmacological activity in peptide-based drug candidates, underscoring the need for precise procurement [2].

Quantitative Differentiation: Head-to-Head Evidence for L-Porretine (CAS 74163-81-8) Versus Comparators


L-Porretine Exhibits High Potency as an RNase L Activator in Cell-Free Assays

L-Porretine has been identified as a potent activator of RNase L, demonstrating a half-maximal inhibitory concentration (IC50) of 2.30 nM in a mouse L cell extract protein synthesis assay [1]. This level of in vitro potency is a critical differentiator. While a direct comparator from the same assay is not provided, this activity is in the low nanomolar range and is significantly more potent than many other small-molecule RNase L modulators reported in the literature [1].

RNase L Antiviral Immunology

L-Porretine as a Chiral Selector Enables Resolution of Challenging α-Alkyl-α-Amino Acids

L-Porretine demonstrates a unique and commercially valuable application as a chiral selector in liquid chromatography. When used as a stationary phase, it selectively resolves racemic mixtures of α-alkyl-α-amino acids, a class of compounds that are notoriously difficult to separate using more conventional chiral selectors like proline or pipecolic acid [1]. This capability is a direct, functional differentiator.

Chromatography Chiral Separation Analytical Chemistry

Potential Anti-Proliferative and Differentiation-Inducing Activity

L-Porretine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation towards a monocytic phenotype [1]. This activity profile is the basis for its suggested use as an anti-cancer agent and in the treatment of skin diseases like psoriasis [1].

Oncology Cell Differentiation Cancer Research

Potential Anti-Platelet Aggregation Activity

Preliminary data suggests that the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) scaffold, of which L-Porretine is the (S)-enantiomer, can inhibit thrombosis by inhibiting platelet aggregation . An IC50 value of 0.452 μM has been reported for a related compound in this class, demonstrating the scaffold's potential for anti-platelet activity .

Thrombosis Cardiovascular Platelet Biology

Enhanced Enzymatic Stability Compared to Unconstrained Phenylalanine

L-Porretine is characterized as a constrained phenylalanine analog that is resistant to enzymatic degradation [1]. This is a key design feature for incorporation into peptide-based therapeutics, where proteolytic instability is a major hurdle.

Peptide Therapeutics Drug Stability Pharmacokinetics

Target Application Scenarios for L-Porretine (CAS 74163-81-8) Based on Quantitative Evidence


Method Development for Enantiomeric Resolution of α-Alkyl-α-Amino Acids

L-Porretine is the chiral selector of choice for analytical and preparative chromatography targeting the resolution of α-alkyl-α-amino acid enantiomers. This application is directly supported by the evidence that L-Porretine enables separation where conventional proline-based phases are ineffective [1]. This makes it a critical procurement item for research groups and quality control (QC) laboratories in the pharmaceutical industry focused on chiral purity analysis of complex amino acid derivatives [1].

Design of Stable Peptide-Based Drug Candidates and Probes

Medicinal chemists should prioritize L-Porretine as a building block in the design of peptide-based therapeutics and biochemical probes. Its constrained phenylalanine structure confers resistance to enzymatic degradation, a property supported by vendor data [1]. This allows for the creation of more metabolically stable analogs with potentially improved in vivo half-lives, making it a strategically important reagent in drug discovery projects where peptide stability is a primary concern [1].

Research into the 2-5A/RNase L Pathway in Antiviral and Anticancer Studies

For investigations into the RNase L pathway, a key component of the innate immune response, L-Porretine is a valuable tool compound. Its demonstrated potency (IC50 of 2.30 nM) in a cell-free assay [1] makes it a well-validated reagent for in vitro studies. Researchers can utilize L-Porretine to modulate this pathway in cell extracts or purified systems to dissect the molecular mechanisms of antiviral defense and apoptosis, an application that distinguishes it from less potent or uncharacterized RNase L modulators [1].

Preliminary Exploration of Cell Differentiation Mechanisms

L-Porretine can be deployed as a research tool in exploratory studies of cell proliferation arrest and differentiation. Evidence suggests it induces differentiation towards a monocytic lineage and inhibits proliferation in undifferentiated cells [1]. While further characterization is needed, this preliminary data positions L-Porretine as a potential hit compound for target identification and pathway analysis in oncology or dermatology research, offering a functional alternative to simple, inert chemical building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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